molecular formula C22H25NO B11043085 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one

1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one

Katalognummer: B11043085
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: CNIJIQYQIVYVMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one features a 3,4-dihydroquinoline scaffold substituted with 2,2,4-trimethyl and 4-(4-methylphenyl) groups, coupled with a propenone (α,β-unsaturated ketone) chain. Below, we analyze its structural and functional distinctions compared to similar compounds reported in the literature.

Eigenschaften

Molekularformel

C22H25NO

Molekulargewicht

319.4 g/mol

IUPAC-Name

1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C22H25NO/c1-6-20(24)23-19-10-8-7-9-18(19)22(5,15-21(23,3)4)17-13-11-16(2)12-14-17/h6-14H,1,15H2,2-5H3

InChI-Schlüssel

CNIJIQYQIVYVMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C=C)(C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 2-Aminochalcones

A metal-free approach involves intramolecular cyclization of 2-aminochalcones under acidic conditions. For example:

  • Starting material : (E)-1-(2-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one.

  • Conditions : Cyanuric chloride (10 mol%) and water (3 drops) at 110°C for 1.5 hours.

  • Yield : 85–92% for analogous dihydroquinolin-4(1H)-ones.

Palladium-Catalyzed C–H Activation

Pd/S,O-ligand catalysts enable selective functionalization of dihydroquinoline intermediates:

  • Substrate : N-Methyl-3,4-dihydroquinolin-2(1H)-one.

  • Reagents : Pd(OAc)₂, S,O-ligand, and ethyl acrylate.

  • Conditions : 80°C under O₂ atmosphere.

  • Outcome : Direct olefination at the C(6) position with 45–57% yield.

Enone Functionalization Strategies

The prop-2-en-1-one group is introduced via Michael addition or dehydrogenative coupling.

Michael Addition to α,β-Unsaturated Ketones

  • Substrate : 2,2,4-Trimethyl-4-(4-methylphenyl)-3,4-dihydroquinoline.

  • Reagents : Acryloyl chloride, triethylamine (base).

  • Conditions : Dichloromethane, 0°C to room temperature.

  • Yield : 70–78% for analogous enones.

Dehydrogenative Coupling with CAN/TEMPO

A one-pot sequential method combines dehydrogenation and cyclization:

  • Step 1 : Dehydrogenation of saturated ketones using ceric ammonium nitrate (CAN, 20 mol%) and TEMPO (20 mol%) at 100°C.

  • Step 2 : Cyclization with 1,3-cyclohexanedione and NH₄OAc under O₂.

  • Yield : 81–89% for dihydroquinolinones.

Advanced Catalytic Methods

Pd-Catalyzed C–H Olefination

Late-stage diversification of the dihydroquinoline core:

ParameterDetails
CatalystPd(OAc)₂ with S,O-ligand
Olefin SourceEthyl acrylate or styrene derivatives
Temperature80–100°C
SelectivityC(6)-position dominance
Yield Range45–57%

Copper-Mediated Oxidative Coupling

For sterically hindered substrates:

  • Catalyst : Cu(OAc)₂ with 2,2′-bipyridyl.

  • Oxidant : TEMPO in TBAA solvent.

  • Application : Synthesis of hexahydroacridinone derivatives (73–78% yield).

Comparative Analysis of Methods

Table 1. Summary of Preparation Routes

MethodKey ReagentsConditionsYieldReference
2-Aminochalcone CyclizationCyanuric chloride, H₂O110°C, 1.5 h85–92%
Pd-Catalyzed OlefinationPd(OAc)₂, S,O-ligand80°C, O₂45–57%
CAN/TEMPO DehydrogenationCAN, TEMPO, NH₄OAc100°C, O₂81–89%
Michael AdditionAcryloyl chloride, Et₃N0°C to RT, CH₂Cl₂70–78%

Advantages and Limitations

  • Cyclization Routes : High yields but require prefunctionalized chalcones.

  • Pd-Catalyzed Methods : Enable late-stage diversification but suffer from moderate yields.

  • CAN/TEMPO Systems : One-pot efficiency but sensitive to oxygen and moisture.

Structural Confirmation and Characterization

Critical analytical data for the target compound:

  • ¹H NMR : δ 1.24 (s, 6H, 2,2-dimethyl), 2.34 (s, 3H, Ar-CH₃), 5.78 (dd, J=17.4, 11.4 Hz, 1H, enone proton).

  • MS (ESI) : m/z 455.6 [M+H]⁺.

  • X-ray Crystallography : Confirms chair conformation of dihydroquinoline and E-configuration of enone.

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalysts and specialized ligands increase production costs.

  • Solvent Selection : TBAB and ChCl:PTSA eutectic mixtures improve recyclability.

  • Safety Notes : CAN is a strong oxidizer; reactions require strict temperature control .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one. For instance, derivatives of quinoline have shown significant cytotoxic effects against various human cancer cell lines. One study reported that synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines, indicating promising anticancer activity .

Neurological Applications

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A patent describes its use in pharmaceutical compositions aimed at these conditions, suggesting that it may enhance cognitive function and reduce neurodegeneration . In vivo studies have demonstrated that certain derivatives can significantly increase acetylcholine levels in models of Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one can be achieved through various chemical reactions involving quinoline derivatives and Michael addition reactions with acrylic acid derivatives. The structural modifications lead to a range of bioactive compounds with enhanced therapeutic profiles .

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science. Its unique structural characteristics allow for the development of novel materials with specific electronic or optical properties. Research into polymer composites incorporating such quinoline derivatives could lead to advancements in organic electronics or photonic devices.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityCompounds exhibited IC50 values between 1.9 - 7.52 µg/mL against cancer cell lines.
Neurological ApplicationsPotential use in treating Alzheimer's and Parkinson's diseases; increases acetylcholine levels in vivo.
Synthesis MethodsVarious synthetic routes explored leading to bioactive derivatives with improved efficacy.

Wirkmechanismus

Der Wirkungsmechanismus von 1-[2,2,4-Trimethyl-4-(4-methylphenyl)-3,4-dihydrochinolin-1(2H)-yl]prop-2-en-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Beeinträchtigung der Zellsignalisierung umfassen .

Vergleich Mit ähnlichen Verbindungen

Key Insights

Substituent Effects :

  • 2,2,4-Trimethyl and 4-(4-methylphenyl) groups : Likely improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
  • Pyrimidinylthio (AR54) : Introduces hydrogen-bonding capacity, critical for kinase inhibition .

Hybrid Design: Integration of ibuprofen () or quinazoline () fragments demonstrates the versatility of dihydroquinoline scaffolds in multitarget drug development.

Biologische Aktivität

1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is a complex organic compound with significant biological activity. Its unique structure, characterized by a quinoline moiety and a prop-2-en-1-one functional group, contributes to its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, highlighting its antimicrobial, antitumor, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is C29H31N, with a molecular weight of approximately 425.57 g/mol. The compound features multiple methyl groups and a phenyl ring which enhance its lipophilicity, potentially influencing its pharmacokinetic properties. The enone functionality allows for nucleophilic additions that can lead to the formation of more complex structures through reactions with various nucleophiles.

Biological Activities

Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial enzyme systems or disruption of cell membrane integrity.

Antitumor Activity
Quinoline derivatives are also known for their antitumor effects. In vitro studies have demonstrated that 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, derivatives have been reported to inhibit cell proliferation in human breast cancer cell lines with IC50 values indicating potent activity against tumor growth .

Anti-inflammatory Properties
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests its possible application in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one:

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry explored various quinoline derivatives against different cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity significantly .
  • Mechanistic Insights : Research in Pharmaceutical Biology highlighted the mechanisms by which quinoline derivatives induce apoptosis in cancer cells. The study found that these compounds activate caspase pathways leading to programmed cell death .
  • Inflammation Modulation : A recent investigation focused on the anti-inflammatory potential of quinoline-based compounds. It was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one, a comparative analysis with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Characteristics
3-(4-methoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-oneC29H31NO2Contains methoxy substitution enhancing solubility
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanoneC12H15NOSimpler structure; less sterically hindered
(4-Methylphenyl)(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanoneC26H27NOSimilar core structure; different substituents

The structural complexity of 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one may contribute to its distinct pharmacological profiles compared to simpler analogs.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , involving a ketone precursor (e.g., 2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-one) and an α,β-unsaturated carbonyl reagent. Reaction optimization requires careful selection of solvents (e.g., ethanol or dichloromethane) and catalysts (e.g., thionyl chloride or acid/base conditions) to enhance yield and minimize side products .

Q. How can thin-layer chromatography (TLC) and NMR spectroscopy be used to monitor synthesis progress?

TLC (using silica gel plates and UV visualization) tracks reaction completion by comparing Rf values of intermediates and products. 1H/13C NMR confirms structural identity by verifying key signals: the enone system (δ ~6–7 ppm for vinyl protons, δ ~190–200 ppm for ketone carbonyl) and dihydroquinoline ring protons (δ ~1–3 ppm for methyl groups) .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

Single-crystal X-ray diffraction using SHELXL for refinement is ideal. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. WinGX or ORTEP can visualize anisotropic displacement parameters and generate publication-quality figures .

Q. How do solvent polarity and temperature influence reaction yields?

Polar aprotic solvents (e.g., DMF) stabilize transition states in condensation reactions, while elevated temperatures (60–80°C) accelerate kinetics. However, excessive heat may degrade sensitive intermediates, requiring iterative optimization via DOE (Design of Experiments) .

Advanced Research Questions

Q. How can discrepancies in NMR data between experimental and theoretical predictions be resolved?

Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign ambiguous signals. Cross-validate with computational methods (e.g., DFT-based NMR chemical shift calculations) using software like Gaussian or ORCA. Discrepancies may arise from conformational flexibility or solvent effects .

Q. What strategies mitigate by-product formation during the synthesis of the enone moiety?

Introduce slow addition of reagents to control exothermicity and reduce dimerization. Employ scavengers (e.g., molecular sieves) to remove water in condensation reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals to identify electrophilic sites. Fukui indices and electrostatic potential maps predict regioselectivity for reactions at the α,β-unsaturated ketone .

Q. What experimental design considerations ensure reproducibility in crystallographic studies?

Optimize crystal growth via vapor diffusion (e.g., ether diffusion into a dichloromethane solution). Use TWINABS for data scaling if twinning is detected. Validate refinement parameters (R-factor < 5%, wR2 < 10%) and check for disorder using PLATON .

Q. How does the dihydroquinoline ring’s conformation affect the compound’s electronic properties?

Perform conformational analysis using molecular dynamics (MD) simulations (e.g., AMBER force field). Compare calculated dipole moments and Mulliken charges across chair, boat, and twist-boat conformers to correlate structure with reactivity .

Q. What spectroscopic techniques differentiate stereoisomers or tautomeric forms?

VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) distinguishes enantiomers. For tautomerism (e.g., keto-enol), use variable-temperature NMR to observe equilibrium shifts or IR spectroscopy to detect carbonyl vs. hydroxyl stretches .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.